Deltorphin I

Übersicht

Beschreibung

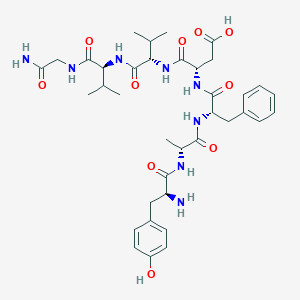

Deltorphin C: ist ein natürlich vorkommendes, exogenes Opioid-Heptapeptid. Es ist bekannt für seine hohe Affinität und Selektivität für den Delta-Opioid-Rezeptor. Diese Verbindung findet sich in der Haut bestimmter Froscharten, insbesondere bei Arten der Gattung Phyllomedusa . Deltorphin C hat die Aminosäuresequenz Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2 .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: : Deltorphin C kann durch Festphasenpeptidsynthese (SPPS) synthetisiert werden. Diese Methode beinhaltet die sequentielle Addition geschützter Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Aktivatoren wie 1-Hydroxybenzotriazol (HOBt), um die Peptidbindungsbildung zu erleichtern .

Industrielle Produktionsmethoden: : Die industrielle Produktion von Deltorphin C beinhaltet die großtechnische SPPS, gefolgt von der Reinigung mittels Hochleistungsflüssigkeitschromatographie (HPLC). Das gereinigte Peptid wird dann lyophilisiert, um das Endprodukt zu erhalten .

Wissenschaftliche Forschungsanwendungen

Chemie: : Deltorphin C wird als Modellverbindung in der Peptidsynthese und in Studien zur Struktur-Wirkungs-Beziehung (SAR) verwendet .

Biologie: : In der biologischen Forschung wird Deltorphin C verwendet, um die Funktion und Signalwege von Delta-Opioid-Rezeptoren zu untersuchen .

Medizin: : Deltorphin C hat aufgrund seiner hohen Affinität für Delta-Opioid-Rezeptoren, die an der Modulation der Schmerzempfindung beteiligt sind, potenzielle therapeutische Anwendungen in der Schmerzbehandlung .

Industrie: : In der pharmazeutischen Industrie wird Deltorphin C bei der Entwicklung neuer Analgetika eingesetzt .

Wirkmechanismus

Deltorphin C entfaltet seine Wirkung, indem es als potenter und hochspezifischer Agonist des Delta-Opioid-Rezeptors wirkt. Nach der Bindung an diesen Rezeptor aktiviert Deltorphin C G-Protein-gekoppelte Signalwege, die zur Inhibition der Adenylatcyclase und einer Abnahme des cAMP-Spiegels führen . Dies führt zur Modulation der Neurotransmitterfreisetzung und zur Reduktion von Schmerzsignalen .

Wirkmechanismus

Target of Action

Deltorphin I, also known as Deltorphin C, is a naturally occurring exogenous opioid heptapeptide . Its primary target is the delta opioid receptor (DOPr) . The DOPr is a promising target for the development of new pain therapies due to its ability to produce analgesia in various pain models .

Biochemische Analyse

Biochemical Properties

Deltorphin I possesses very high affinity and selectivity as an agonist for the δ-opioid receptor . This interaction with the δ-opioid receptor is key to its role in biochemical reactions .

Cellular Effects

Due to its high affinity and selectivity for the δ-opioid receptor, this compound produces centrally-mediated analgesic effects in animals even when administered peripherally . This suggests that it has significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with the δ-opioid receptor . This binding can lead to changes in gene expression and can influence enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In terms of stability, this compound is enzymatically stable . Over time, it maintains its high affinity and selectivity for the δ-opioid receptor

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to produce centrally-mediated analgesic effects in animals even when administered peripherally

Metabolic Pathways

It is known to interact with the δ-opioid receptor

Transport and Distribution

This compound has an unusually high blood-brain-barrier penetration rate , suggesting that it is efficiently transported and distributed within cells and tissues

Subcellular Localization

It is known to have a high affinity for the δ-opioid receptor , suggesting that it may be localized to areas of the cell where these receptors are present

Vorbereitungsmethoden

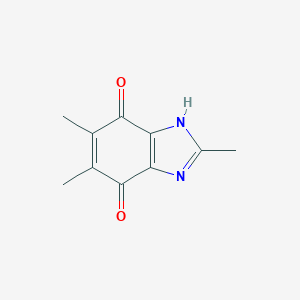

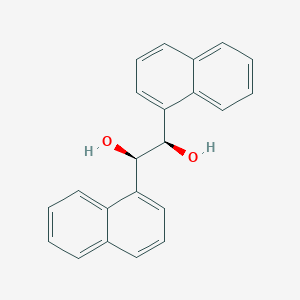

Synthetic Routes and Reaction Conditions: : Deltorphin C can be synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and activators like 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: : Industrial production of Deltorphin C involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .

Analyse Chemischer Reaktionen

Reaktionstypen: : Deltorphin C unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen

Oxidation: Oxidationsmittel wie Wasserstoffperoxid (H2O2) oder Kaliumpermanganat (KMnO4) können verwendet werden, um bestimmte Aminosäurereste in Deltorphin C zu oxidieren.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) können verwendet werden, um Disulfidbrücken im Peptid zu reduzieren.

Substitution: Substitutionsreaktionen können unter Verwendung verschiedener Nukleophile unter milden Bedingungen durchgeführt werden.

Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten Aminosäureresten ab. Beispielsweise kann die Oxidation von Methioninresten zur Bildung von Methioninsulfoxid führen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: : Zu anderen ähnlichen Verbindungen gehören Deltorphin I, Deltorphin II und Dermorphin .

Einzigartigkeit: : Deltorphin C ist einzigartig durch seine hohe Selektivität und Affinität für den Delta-Opioid-Rezeptor, was es von anderen Opioidpeptiden unterscheidet, die eine breitere Rezeptoraktivität haben können .

Eigenschaften

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H52N8O10/c1-19(2)30(36(54)40-18-28(39)47)45-37(55)31(20(3)4)44-35(53)27(17-29(48)49)43-34(52)26(16-22-9-7-6-8-10-22)42-32(50)21(5)41-33(51)25(38)15-23-11-13-24(46)14-12-23/h6-14,19-21,25-27,30-31,46H,15-18,38H2,1-5H3,(H2,39,47)(H,40,54)(H,41,51)(H,42,50)(H,43,52)(H,44,53)(H,45,55)(H,48,49)/t21-,25+,26+,27+,30+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAORFIPPWIGPG-QXYJMILXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H52N8O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10153692 | |

| Record name | Deltorphin I, ala(2)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

768.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122752-15-2 | |

| Record name | Deltorphin I, ala(2)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

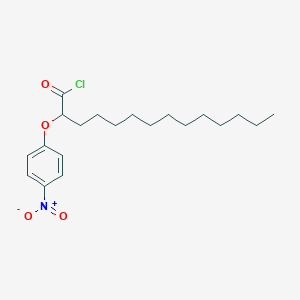

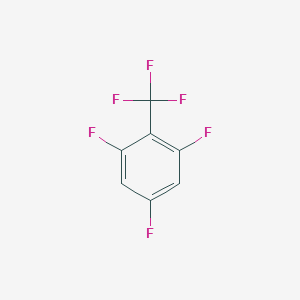

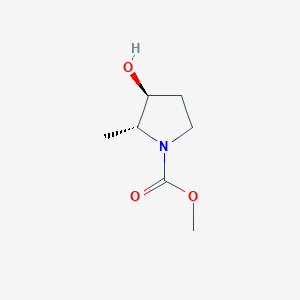

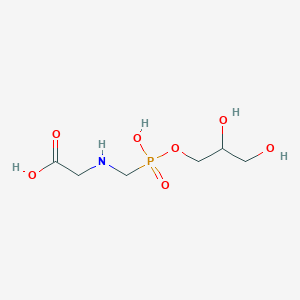

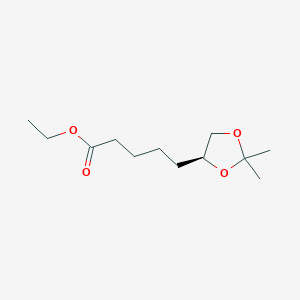

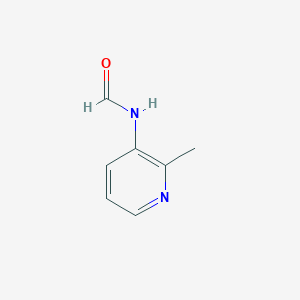

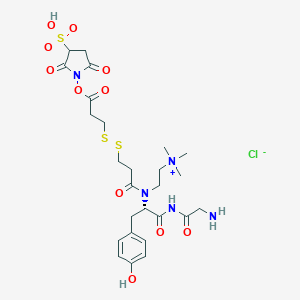

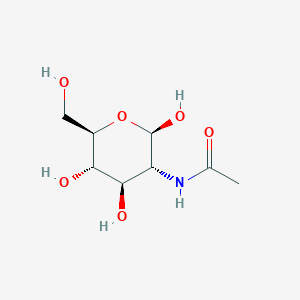

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dichlorothieno[3,4-B]pyridine](/img/structure/B58346.png)